3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl-
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Overview
Description
3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- is a complex organic compound that features both alkyne and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- typically involves multi-step organic reactions. One possible route could involve the alkylation of a naphthalene derivative followed by nitration to introduce the nitro groups. The alkyne functionality can be introduced through a Sonogashira coupling reaction.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne or alcohol functional groups.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens or sulfonyl chlorides.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield the corresponding amines.
Scientific Research Applications
3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- may have applications in:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe.
Medicine: Possible pharmaceutical applications, though this would require extensive research.
Industry: Use in the production of advanced materials or as a specialty chemical.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biochemical context, it might interact with enzymes or receptors. The nitro groups could participate in redox reactions, while the alkyne functionality might engage in click chemistry reactions.
Comparison with Similar Compounds
Similar Compounds
- 3-Butyn-2-ol, 4-(4-nitro-1-naphthalenyl)-2-methyl-
- 3-Butyn-2-ol, 4-(4,5-diamino-1-naphthalenyl)-2-methyl-
- 3-Butyn-2-ol, 4-(4,5-dichloro-1-naphthalenyl)-2-methyl-
Uniqueness
The presence of both alkyne and multiple nitro groups makes 3-Butyn-2-ol, 4-(4,5-dinitro-1-naphthalenyl)-2-methyl- unique compared to its analogs
Properties
CAS No. |
90101-65-8 |
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Molecular Formula |
C15H12N2O5 |
Molecular Weight |
300.27 g/mol |
IUPAC Name |
4-(4,5-dinitronaphthalen-1-yl)-2-methylbut-3-yn-2-ol |
InChI |
InChI=1S/C15H12N2O5/c1-15(2,18)9-8-10-6-7-13(17(21)22)14-11(10)4-3-5-12(14)16(19)20/h3-7,18H,1-2H3 |
InChI Key |
BGNMZHRBMINIPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC1=C2C=CC=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
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